molecular formula C₂₁H₂₂N₄O₃S B1144704 2-Oxo Mirabegron CAS No. 1684453-05-1

2-Oxo Mirabegron

Cat. No.: B1144704
CAS No.: 1684453-05-1
M. Wt: 410.49
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxo Mirabegron is a derivative of Mirabegron, a beta-3 adrenergic receptor agonist primarily used to treat overactive bladder

Chemical Reactions Analysis

2-Oxo Mirabegron undergoes various chemical reactions, including:

Comparison with Similar Compounds

2-Oxo Mirabegron can be compared with other beta-3 adrenergic receptor agonists such as Vibegron. Both compounds are used to treat overactive bladder, but they differ in their efficacy and safety profiles. Vibegron has shown greater improvement in total urinary incontinence episodes and volume voided compared to Mirabegron . the overall efficacy and patient preference can vary depending on individual responses to the treatment .

Conclusion

This compound is a compound with significant potential in various scientific fields. Its synthesis, chemical reactions, and applications make it a valuable tool for research and development in chemistry, biology, medicine, and industry. Understanding its mechanism of action and comparing it with similar compounds can provide insights into its unique properties and potential therapeutic benefits.

Biological Activity

Introduction

2-Oxo Mirabegron is a derivative of Mirabegron, a well-known selective β3-adrenoceptor agonist used primarily in the treatment of overactive bladder (OAB). This article delves into the biological activity of this compound, examining its pharmacological properties, efficacy in clinical settings, and metabolic pathways. The findings are supported by data tables and relevant case studies to provide a comprehensive overview.

This compound operates as a β3-adrenoceptor agonist, which facilitates the relaxation of the bladder's detrusor muscle. This action results in increased bladder capacity and reduced frequency of micturition. The activation of β3-adrenoceptors leads to the accumulation of cyclic AMP (cAMP), which is crucial for muscle relaxation and inhibition of involuntary contractions.

Comparative Efficacy

The efficacy of this compound can be compared to that of its parent compound, Mirabegron. Clinical studies have demonstrated that Mirabegron significantly reduces micturition frequency and improves quality of life metrics for patients with OAB.

Study Dosage Micturition Reduction (per 24h) Quality of Life Improvement
Phase II Study50 mg-2.1Significant
Phase III Study100 mg-2.19Significant
Phase III Study150 mg-2.21Significant

Data from these studies indicate that higher doses correlate with more significant improvements in both micturition frequency and quality of life scores .

Absorption and Distribution

The pharmacokinetic profile of this compound exhibits rapid absorption with a time to maximum concentration (TmaxT_{max}) ranging from 3 to 4 hours. The absolute bioavailability varies from approximately 29% at lower doses to about 45% at higher doses .

Metabolic Pathways

Mirabegron undergoes extensive metabolism primarily through cytochrome P450 enzymes (CYP3A4 and CYP2D6), resulting in several metabolites, although the parent compound remains the most significant in circulation. The major metabolic pathways include:

  • Dealkylation
  • Oxidation
  • Glucuronidation

These metabolic processes lead to the formation of both active and inactive metabolites, which are primarily excreted via urine .

Efficacy in Overactive Bladder Management

A comprehensive analysis was conducted involving patients treated with Mirabegron versus placebo. The results highlighted significant improvements in patient-reported outcomes, demonstrating that those receiving Mirabegron experienced greater reductions in urgency and frequency compared to those on placebo.

  • Study Design : Double-blind, randomized control trial
  • Patient Population : Adults diagnosed with OAB
  • Results :
    • Statistically significant reduction in micturition frequency.
    • Improved quality of life scores correlated with treatment duration.

Safety Profile

The safety profile of Mirabegron has been extensively evaluated in various trials. Notably, it has shown minimal adverse effects compared to traditional antimuscarinic agents, making it a favorable option for patients with cardiovascular risk factors .

Properties

CAS No.

1684453-05-1

Molecular Formula

C₂₁H₂₂N₄O₃S

Molecular Weight

410.49

Synonyms

2-​Amino-​N-​[4-​[2-​[[(2R)​-​2-​hydroxy-​2-​phenylacetyl]​amino]​ethyl]​phenyl]​-4-​Thiazoleacetamide

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.